molecular formula C26H21Cl2F3N2O4 B10818614 c-Kit-IN-3 (hydrochloride)

c-Kit-IN-3 (hydrochloride)

Cat. No.: B10818614
M. Wt: 553.4 g/mol
InChI Key: IFYNDZZASYNWMV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of c-Kit-IN-3 (hydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques. Industrial production methods typically involve large-scale synthesis in controlled environments to ensure high purity and yield .

Chemical Reactions Analysis

c-Kit-IN-3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s overall structure and function.

    Substitution: Common reagents and conditions for substitution reactions include the use of halogenating agents and catalysts. .

Scientific Research Applications

c-Kit-IN-3 (hydrochloride) has several scientific research applications:

Mechanism of Action

c-Kit-IN-3 (hydrochloride) exerts its effects by selectively inhibiting the c-KIT kinase. This inhibition blocks the autophosphorylation of c-KIT and downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in c-KIT-dependent cancer cells. The molecular targets and pathways involved include the inhibition of pAKT, pS6, and pERK signaling mediators .

Comparison with Similar Compounds

c-Kit-IN-3 (hydrochloride) is unique in its high selectivity and potency against c-KIT and its drug-resistant mutants. Similar compounds include:

c-Kit-IN-3 (hydrochloride) stands out due to its improved bioavailability and higher potency against specific c-KIT mutants, making it a valuable tool in cancer research and therapy development .

Properties

Molecular Formula

C26H21Cl2F3N2O4

Molecular Weight

553.4 g/mol

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide;hydrochloride

InChI

InChI=1S/C26H20ClF3N2O4.ClH/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;/h3-11,13-14H,12H2,1-2H3,(H,32,33);1H

InChI Key

IFYNDZZASYNWMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.Cl

Origin of Product

United States

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